3,3,5-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyloctane is an organic compound with the molecular formula C11H24 . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyloctane can be achieved through several methods. One common approach involves the alkylation of octane with methyl groups. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, to facilitate the addition of methyl groups to the octane molecule. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes. These processes often utilize zeolite catalysts, which are known for their high selectivity and efficiency in hydrocarbon transformations. The industrial production methods are designed to maximize yield and minimize by-products, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons, such as alkanes.
Substitution: Halogenated hydrocarbons, such as alkyl halides.
Scientific Research Applications
3,3,5-Trimethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactivity. Its unique branched structure makes it an ideal model for understanding the behavior of branched alkanes.
Biology: While not directly used in biological studies, its derivatives and related compounds are often studied for their potential biological activity.
Medicine: Research into hydrocarbon derivatives has led to the development of various pharmaceuticals. While this compound itself may not be used directly, its structural analogs are of interest.
Industry: It is used in the formulation of specialty fuels and lubricants due to its desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyloctane primarily involves its interactions with other molecules through van der Waals forces. As a hydrocarbon, it is relatively inert and does not readily participate in chemical reactions under standard conditions. under specific conditions, such as the presence of catalysts or high temperatures, it can undergo various transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
3,3,5-Trimethyloctane can be compared with other similar branched alkanes, such as:
- 3,3,4-Trimethyloctane
- 3,4,5-Trimethyloctane
- 2,4,4-Trimethyloctane
Uniqueness
The uniqueness of this compound lies in its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the boiling point, density, and reactivity of the compound. This makes this compound a valuable compound for studying the effects of branching on hydrocarbon behavior.
Properties
CAS No. |
62016-41-5 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3,5-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-10(3)9-11(4,5)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
BEFCOJKHEMBPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.